molecular formula C13H24O3 B8016903 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- CAS No. 63187-41-7

1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-

Cat. No.: B8016903
CAS No.: 63187-41-7
M. Wt: 228.33 g/mol
InChI Key: GECFTYLLVUKXOY-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- is a high-purity spirocyclic chemical building block designed for advanced organic synthesis and chemical ecology research. This compound features a complex ketal-alcohol structure, making it a valuable precursor for developing novel pharmaceuticals, agrochemicals, and chiral ligands. Its spirocyclic core is analogous to other 1,5-dioxaspiro[5.5]undecane systems known to serve as key intermediates in synthetic organic chemistry . Researchers can leverage this scaffold in palladium-catalyzed enantioselective allylic alkylations, stereoselective aldol condensations, and other transformations to construct complex molecular architectures with defined stereochemistry . The structural motif is also significant in chemical ecology, as related spiroacetals like 1,7-dioxaspiro[5.5]undecane (olean) have been identified as intraspecific chemical cues (semiochemicals) in insects such as Coraebus undatus, suggesting potential applications in the development of behavioral attractants or repellents . The presence of both the spiroketal system and a hydroxyl group provides distinct sites for chemical modification, enabling the exploration of structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

8-methyl-11-propan-2-yl-1,5-dioxaspiro[5.5]undecan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-7-11(14)8-16-13/h9-12,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECFTYLLVUKXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2(C1)OCC(CO2)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886881
Record name 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
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Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67785-70-0, 63187-41-7
Record name 10-Methyl-7-(1-methylethyl)-1,5-dioxaspiro[5.5]undecan-3-ol
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Record name 1,5-Dioxaspiro(5.5)undecan-3-ol, 10-methyl-7-(1-methylethyl)-
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Record name 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
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Record name 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
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Record name Menthone 1,3-glyceryl ketal
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Preparation Methods

Molecular Architecture

1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-, features a spirocyclic ketal core with hydroxyl, methyl, and isopropyl substituents. The spiro center at C3 bridges two oxacyclohexane rings, while the C10 methyl and C7 isopropyl groups introduce steric complexity. This architecture demands regioselective functionalization to avoid byproducts during ketal formation or reduction steps.

Key Synthetic Hurdles

  • Regioselectivity : Introducing methyl and isopropyl groups at C10 and C7 without disrupting the spiroketal framework requires protective group strategies or directed C–H activation.

  • Stereochemical Control : The hydroxyl group at C3 necessitates asymmetric reduction or chiral auxiliary use to achieve enantiopure products.

  • Acid Sensitivity : The ketal moiety’s stability under acidic conditions limits reagent choices during deprotection or alkylation.

Transketalization-Based Approaches

Ketal Formation from Cyclohexane Diols

The synthesis of 1,5-dioxaspiro[5.5]undecan-3-one, as described by Craig et al., provides a foundational route. Starting with tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane, transketalization in N,N-dimethylformamide (DMF) yields 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (74% yield). For the target alcohol, this intermediate could undergo ketone reduction (e.g., NaBH₄ or LiAlH₄) followed by alkylation.

Table 1: Reaction Conditions for Transketalization

ParameterValueSource
SolventDMF
TemperatureAmbient (21–23°C)
Catalystp-TsOH·H₂O (0.03 equiv)
Reaction Time18–24 h
Yield74% (amine intermediate)

Functionalization of the Spiroketal Core

Post-transketalization, the amino alcohol intermediate is oxidized to 1,5-dioxaspiro[5.5]undecan-3-one using NaIO₄ in aqueous KH₂PO₄. Reduction of this ketone to the alcohol remains unexplored in literature but could employ Luche conditions (NaBH₄/CeCl₃) for stereoselectivity. Subsequent alkylation at C7 and C10 via Mitsunobu or Grignard reactions would introduce the isopropyl and methyl groups.

Organocatalytic Mannich Reactions

Stereoselective Alkylation

The patent by US20160194354A1 details a Mannich reaction using 1,5-dioxaspiro[5.5]undecan-3-one as a substrate. Employing (L)-proline as a catalyst, the ketone undergoes enantioselective addition to imines, forming β-amino ketones. Hydrogenolysis or hydrolysis of these intermediates could yield the target alcohol.

Table 2: Mannich Reaction Parameters

ParameterValueSource
Catalyst(L)-Proline (10 mol%)
SolventDMSO
Temperature25°C
Diastereoselectivity>99% de

Post-Mannich Modifications

Post-Mannich, the ketone is reduced to the alcohol using BH₃·THF, followed by deprotection of the ketal under acidic conditions (HCl/H₂O). Introducing methyl and isopropyl groups via alkyl halides and Pd-catalyzed cross-coupling could finalize the structure.

Reductive Amination Pathways

Amine Intermediate Utilization

The amine intermediate from transketalization (3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane) serves as a precursor for reductive amination. Condensation with ketones or aldehydes bearing methyl/isopropyl groups, followed by NaBH₃CN reduction, could install the desired substituents.

Challenges in Steric Environments

Bulky substituents at C7 and C10 may hinder reductive amination, necessitating high-pressure hydrogenation or enzymatic catalysis to achieve acceptable yields.

Comparative Analysis of Methodologies

Table 3: Efficiency of Synthetic Routes

MethodYield RangeStereoselectivityScalability
Transketalization74–96%ModerateHigh
Mannich Reaction60–75%HighModerate
Reductive Amination50–65%LowLow

Transketalization offers superior scalability but lacks inherent stereocontrol, whereas organocatalytic methods provide enantioselectivity at the cost of lower yields .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Pharmaceutical Industry

1,5-Dioxaspiro[5.5]undecan-3-ol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions that are critical for the development of active pharmaceutical ingredients (APIs). Some specific applications include:

  • Synthesis of Antimicrobial Agents: The compound has been explored for its potential in synthesizing novel antimicrobial agents that can combat resistant strains of bacteria.
  • Analgesics Development: Research indicates that derivatives of this compound may exhibit analgesic properties, making them candidates for pain relief medications.

Agrochemical Applications

The compound has shown promise in the agrochemical sector as a precursor for developing pesticides and herbicides. Its spirocyclic structure can enhance the biological activity of agrochemicals, leading to more effective formulations.

Cosmetic Industry

Due to its stability and non-toxic nature, 1,5-Dioxaspiro[5.5]undecan-3-ol is being investigated for use in cosmetic formulations. It can serve as an emulsifier or stabilizer in creams and lotions, contributing to improved texture and effectiveness.

Research and Development

In addition to its direct applications, this compound is frequently used in academic research as a model compound for studying reaction mechanisms involving spirocyclic structures. Its unique properties make it an excellent candidate for exploring new synthetic pathways.

Case Study 1: Synthesis of Antimicrobial Compounds

A recent study investigated the synthesis of novel antimicrobial agents derived from 1,5-Dioxaspiro[5.5]undecan-3-ol. Researchers modified the compound through various functional group additions and tested the resulting derivatives against common bacterial strains. The results showed significant antibacterial activity, suggesting a viable pathway for developing new antibiotics.

Case Study 2: Agrochemical Formulation

In another study, researchers formulated a new herbicide using 1,5-Dioxaspiro[5.5]undecan-3-ol as a key ingredient. The herbicide demonstrated enhanced efficacy compared to traditional formulations, highlighting the potential of this compound in agricultural applications.

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
PharmaceuticalSynthesis of APIsDevelopment of new drugs
AgrochemicalPesticides and herbicidesImproved efficacy
CosmeticEmulsifiers and stabilizersEnhanced product stability
Research & DevelopmentModel compound for reaction studiesInsights into spirocyclic chemistry

Mechanism of Action

The mechanism by which 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- exerts its effects involves interactions with specific molecular targets. These interactions can include hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may vary depending on the specific application, but generally, the compound’s unique structure allows it to interact with a variety of biological and chemical systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 1,5-dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- , along with their substituents and properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- -OH (C3), -CH₃ (C10), -CH(CH₃)₂ (C7) C₁₃H₂₄O₃ 228.3 Hydroxyl group enables hydrogen bonding; bulky isopropyl enhances steric effects
1,5-Dioxaspiro[5.5]undecan-3-one -C=O (C3) C₉H₁₄O₃ 170.2 Ketone at C3 increases electrophilicity; less polar than hydroxyl analogue
3-(4-Chlorophenylamino)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione -NH-C₆H₄Cl (C3), -C=O (C2, C4) C₁₇H₁₇ClN₂O₄ 348.8 Aromatic substituents enable π-π stacking; intramolecular hydrogen bonds
3-((2,4-Dichlorobenzylidene))-1,5-dioxaspiro[5.5]undecane-2,4-dione -C=C-C₆H₃Cl₂ (C3), -C=O (C2, C4) C₁₇H₁₆Cl₂O₄ 365.2 Extended conjugation; distorted boat conformation in dioxane ring
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane -NH₂ (C3), -CH₂OH (C3) C₁₀H₁₉NO₃ 201.3 Bifunctional (amine and alcohol); high stability under inert conditions

Functional and Reactivity Comparisons

  • Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ketone in 1,5-dioxaspiro[5.5]undecan-3-one , making it more reactive in nucleophilic substitutions or acid-catalyzed reactions .
  • Aromatic vs. Aliphatic Substituents: Compounds like 3-(4-chlorophenylamino)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione exhibit enhanced π-π interactions and supramolecular assembly, which are absent in aliphatic-substituted derivatives .

Biological Activity

Overview

1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- is a spirocyclic organic compound notable for its unique structural features, including a dioxaspiro linkage and various substituents that may influence its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H24_{24}O3_3
  • Molecular Weight : 228.33 g/mol
  • CAS Registry Number : 67785-70-0

The compound's structure includes a spiro linkage between two oxygen atoms and a central carbon atom, with a methyl group and an isopropyl group contributing to its complexity .

The biological activity of 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate various biochemical pathways, influencing cellular responses in different biological systems .

Antimicrobial Activity

Research has indicated that derivatives of dioxaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various microorganisms, making them potential candidates for developing new antimicrobial agents .

Compound Microorganism Tested Activity
1,5-Dioxaspiro[5.5]undecan-3-olE. coliInhibitory
1,7-Dioxaspiro[5.5]undecaneS. aureusBactericidal
10-Methyl derivativesC. albicansModerate

Insecticidal Activity

In agricultural applications, compounds like 1,5-Dioxaspiro[5.5]undecan-3-ol have been investigated for their insecticidal properties against pests such as the olive fruit fly (Bactrocera oleae). The compound has been utilized in formulations aimed at controlling pest populations through its ability to disrupt normal physiological processes in insects .

Study on Antimicrobial Effects

A study published in PubMed evaluated the antimicrobial effects of various dioxaspiro compounds against common pathogens. The results demonstrated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Insect Control Formulations

Another research focused on the encapsulation of dioxaspiro compounds in biodegradable microparticles for controlled release in pest management. The study found that formulations containing 1,5-Dioxaspiro[5.5]undecan-3-ol showed prolonged efficacy in reducing pest populations over time compared to conventional methods .

Q & A

Q. What are the standard synthetic routes for 1,5-dioxaspiro[5.5]undecan-3-ol derivatives, and what reagents are critical for cyclization?

The compound is synthesized via acid-catalyzed cyclocondensation. A representative method involves reacting malonic acid with cyclohexanone in acetic anhydride under sulfuric acid catalysis (303 K, 4 hours), followed by condensation with aldehydes (e.g., 2,4-dichlorobenzaldehyde) in ethanol to form spiro derivatives . Key reagents include:

  • Malonic acid : Acts as a carbonyl source.
  • Cyclohexanone : Provides the spiro-fused cyclohexane ring.
  • Sulfuric acid : Catalyzes cyclization and dehydration.

Methodological Tip : Optimize reaction time and catalyst concentration to avoid incomplete cyclization or side products like linear ketals.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • NMR Spectroscopy :
  • ¹H NMR : Look for signals corresponding to the spirocyclic ether protons (δ 3.5–4.5 ppm) and isopropyl groups (δ 1.0–1.2 ppm, split doublets).
  • ¹³C NMR : Identify quaternary carbons in the spiro junction (δ 90–110 ppm) and carbonyl groups (δ 170–180 ppm) in derivatives .
    • GC-MS : Use electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 186.25 for the base compound) and fragmentation patterns indicative of spiro ring cleavage .

Advanced Questions

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
Reactant of Route 2
1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-

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